molecular formula C9H11NO3 B8787620 (2-Hydroxybenzyl)glycine CAS No. 2233-84-3

(2-Hydroxybenzyl)glycine

Cat. No. B8787620
M. Wt: 181.19 g/mol
InChI Key: FZQZIWPHRQKFPS-UHFFFAOYSA-N
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Patent
US06552061B1

Procedure details

Nine grams of glycine were dissolved in 60 ml of a 2N sodium hydroxide aqueous solution. To the solution were then added 12 ml of salicylaldehyde and 1.3 g of sodium boron hydride in this order. After the mixture was stirred for 1 hour, 12 ml of salicylaldehyde and 1.3 g of sodium boron hydride were added thereto again. After the resulting mixture was stirred at room temperature for 1 hour, the insoluble matter was separated through filtration, and the filtrate was extracted with diethyl ether. The extract was adjusted to a pH of 4 with hydrochloric acid to obtain 17 g of N-(2 -hydroxybenzyl) glycine. Various N-(2-hydroxybenzyl) amino acids were obtained in the same manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH:6](=O)[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9].B.[Na]>[OH-].[Na+]>[OH:9][C:8]1[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=1[CH2:6][NH:1][CH2:2][C:3]([OH:5])=[O:4] |f:2.3,4.5,^1:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
B.[Na]
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
B.[Na]

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated through filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(CNCC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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